molecular formula C11H12ClNO3 B14869931 5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride

5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride

Cat. No.: B14869931
M. Wt: 241.67 g/mol
InChI Key: GJABEPJCXFFECW-UHFFFAOYSA-N
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Description

5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of azetidine derivatives with chroman precursors under specific conditions that promote the formation of the spiro linkage. For instance, the use of microwave irradiation and solid support like alumina can facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions involving strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

5-hydroxyspiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride

InChI

InChI=1S/C11H11NO3.ClH/c13-7-2-1-3-9-10(7)8(14)4-11(15-9)5-12-6-11;/h1-3,12-13H,4-6H2;1H

InChI Key

GJABEPJCXFFECW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC=C2OC13CNC3)O.Cl

Origin of Product

United States

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